3-(4-Hydroxyphenyl)-2-methylpropanoic acid
Overview
Description
3-(4-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound with a phenolic structure. It is known for its potential antioxidant properties and is used as a pharmaceutical intermediate . This compound is also referred to as phloretic acid and is a significant metabolite in various biological processes .
Mechanism of Action
Target of Action
It’s structurally similar to 4-hydroxyphenylpyruvic acid, which is known to interact with proteins such as prothrombin and macrophage migration inhibitory factor in humans .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
It’s structurally similar to 4-hydroxyphenylpyruvic acid, which is involved in several metabolic pathways, including phenylketonuria, tyrosine metabolism, and tyrosinemia .
Pharmacokinetics
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, was found to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats .
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxyphenyl)-2-methylpropanoic acid is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been suggested that this compound may have antioxidative activity, potentially protecting normal tissues while sensitizing cancer cells to chemotherapy and radiation therapy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to significantly reduce cellular lipid accumulation and inhibit foam cell formation, a key process in the development of atherosclerosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that this compound may act as a nucleophile, participating in reactions that form oximes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that this compound can exert antioxidant activities and reduce the levels of certain inflammatory cytokines in animals with diabetic nephropathy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it has been suggested that this compound may be involved in the metabolism of branched-chain amino acids .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that this compound may be localized to specific compartments or organelles within the cell, where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of phenylpropanoic acid derivatives. One common method includes the use of microbial fermentation processes where specific strains of bacteria or fungi convert precursor compounds into the desired product .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches due to their efficiency and sustainability. These methods include the use of genetically engineered microorganisms that can produce the compound in large quantities under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyphenylpropanol.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Shares a similar structure but lacks the methyl group at the 2-position.
4-Hydroxyphenylpyruvic acid: Another phenolic compound with similar antioxidant properties.
Uniqueness: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKBMDYLALFYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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